molecular formula C18H28N2S B15226868 1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine

1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine

Cat. No.: B15226868
M. Wt: 304.5 g/mol
InChI Key: CNDZKFHTDIRNKP-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a methyl group, and a tetrahydrothiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and methyl groups. The tetrahydrothiopyran moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in tetrahydrofuran solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines.

Scientific Research Applications

1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-methylpyrrolidine: Lacks the tetrahydrothiopyran moiety.

    2-Methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine: Lacks the benzyl group.

    1-Benzyl-2-methylpyrrolidin-3-amine: Lacks the tetrahydrothiopyran moiety.

Uniqueness

1-Benzyl-2-methyl-N-((tetrahydro-2H-thiopyran-3-yl)methyl)pyrrolidin-3-amine is unique due to the presence of both the benzyl and tetrahydrothiopyran moieties, which can impart distinct chemical and biological properties. This combination of functional groups can enhance the compound’s ability to interact with specific molecular targets, making it valuable for various research applications.

Properties

Molecular Formula

C18H28N2S

Molecular Weight

304.5 g/mol

IUPAC Name

1-benzyl-2-methyl-N-(thian-3-ylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C18H28N2S/c1-15-18(19-12-17-8-5-11-21-14-17)9-10-20(15)13-16-6-3-2-4-7-16/h2-4,6-7,15,17-19H,5,8-14H2,1H3

InChI Key

CNDZKFHTDIRNKP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)NCC3CCCSC3

Origin of Product

United States

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